The Function of HLA-A*33:01: An In-depth Technical Guide
The Function of HLA-A*33:01: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Leukocyte Antigen (HLA)-A33:01 is a Class I major histocompatibility complex (MHC) allotype that plays a critical role in the adaptive immune system by presenting peptide antigens to cytotoxic T lymphocytes (CTLs). This allele has been a subject of significant research due to its diverse associations with infectious diseases, autoimmune conditions, and adverse drug reactions. Notably, HLA-A33:01 has been identified as a protective factor against severe dengue fever, while also being implicated in drug hypersensitivity reactions to medications such as terbinafine (B446) and allopurinol. Furthermore, it has been associated with the autoimmune skin disorder vitiligo. This guide provides a comprehensive overview of the function of HLA-A*33:01, including its peptide binding characteristics, disease associations, and the experimental methodologies used to elucidate its role in the immune response.
Core Function: Antigen Presentation
HLA-A*33:01, like all HLA Class I molecules, functions to present endogenous peptide fragments to CD8+ cytotoxic T lymphocytes. These peptides, typically 8-11 amino acids in length, are generated from the degradation of intracellular proteins. The presentation of these peptides on the cell surface allows the immune system to survey the internal environment of cells and identify those that are infected with pathogens or have undergone malignant transformation.
HLA-A33:01 belongs to the HLA-A3 supertype, a group of HLA-A alleles that share similar peptide-binding motifs.[1] Peptides that bind to A3 supertype molecules, including HLA-A33:01, typically have small or aliphatic amino acids at position 2 (P2) and a basic amino acid (Arginine or Lysine) at the C-terminus (PΩ).[2][3]
Disease and Drug Associations
The expression of HLA-A*33:01 has been statistically linked to several clinical outcomes, highlighting its importance in diverse immunological contexts.
| Condition/Drug | Association with HLA-A33:01 | Odds Ratio (OR) / Significance | Population Studied |
| Severe Dengue Fever | Protective | OR = 0.2 (Reduced risk)[4] | Filipino Children |
| Terbinafine-induced Liver Injury | Susceptibility | Strong association | Caucasians and African Americans[5][6] |
| Allopurinol Hypersensitivity | Susceptibility (in conjunction with HLA-B58:01) | Case reports | Men |
| Vitiligo | Susceptibility | Significantly increased frequency in patients | North Indian and Gujarat populations[7][8] |
Peptide Presentation by HLA-A*33:01
The specific peptides presented by HLA-A33:01 determine the T-cell response it can elicit. While a comprehensive experimental immunopeptidome for HLA-A33:01 is not exhaustively defined in publicly available databases, computational predictions and targeted studies have identified potential peptide binders.
| Source Protein | Peptide Sequence | Predicted Binding Affinity (IC50 nM) | Context |
| Plasmodium falciparum (Malaria) | Multiple peptides predicted | High to medium affinity | Infectious Disease[9] |
| U2AF1 (mutated) | DFREACCRR | Immunogenic | Myeloid Neoplasms[10] |
| Various human proteins | Multiple peptides identified | - | Immunopeptidome studies[11] |
Note: Predicted binding affinities are generated using computational algorithms and may not reflect in vivo binding.
Experimental Protocols
HLA Typing
High-resolution HLA typing is essential to identify the presence of the HLA-A*33:01 allele.
Methodology: Sequence-Specific Oligonucleotide (SSO) and Sequence-Based Typing (SBT)
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DNA Extraction: Genomic DNA is isolated from peripheral blood mononuclear cells (PBMCs) or other cell sources.
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PCR Amplification: The HLA-A locus is amplified using polymerase chain reaction (PCR) with primers specific for the gene.
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Sequencing/Hybridization:
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SBT: The amplified PCR product is sequenced using Sanger sequencing or next-generation sequencing (NGS) to determine the exact nucleotide sequence of the HLA-A allele.
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SSO: The amplified DNA is denatured and hybridized to a panel of microbeads coated with oligonucleotide probes specific for different HLA-A alleles, including HLA-A*33:01. The binding is detected using a fluorescently labeled reporter molecule.
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Data Analysis: The sequencing data or hybridization patterns are analyzed using specialized software to assign the specific HLA-A allele.
Immunopeptidome Analysis by Mass Spectrometry
This technique identifies the repertoire of peptides naturally presented by HLA-A*33:01 on the cell surface.
Methodology: Immunoaffinity Purification and LC-MS/MS
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Cell Lysis: HLA-A*33:01-expressing cells are lysed using a mild detergent to solubilize the cell membrane while preserving the HLA-peptide complexes.
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Immunoaffinity Chromatography: The cell lysate is passed over an affinity column containing monoclonal antibodies (e.g., W6/32) that specifically bind to HLA Class I molecules.
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Elution: The bound HLA-peptide complexes are eluted from the column using a low-pH buffer.
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Peptide Separation: The eluted peptides are separated from the larger HLA heavy chain and β2-microglobulin by acid treatment and size-exclusion filtration or reverse-phase chromatography.
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LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
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Database Searching: The resulting mass spectra are searched against a protein database to identify the source proteins of the presented peptides.
T-Cell Activation Assays
These assays are used to determine if T-cells recognize and respond to specific peptides presented by HLA-A*33:01.
Methodology: ELISpot and Intracellular Cytokine Staining (ICS)
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Antigen Presenting Cell (APC) Preparation: HLA-A*33:01-positive APCs (e.g., B-lymphoblastoid cell lines or dendritic cells) are pulsed with the synthetic peptide of interest.
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Co-culture: The peptide-pulsed APCs are co-cultured with CD8+ T-cells isolated from a donor.
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Activation Measurement:
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ELISpot: The cells are cultured on a plate coated with an antibody specific for a cytokine (e.g., IFN-γ). Upon T-cell activation and cytokine secretion, a colored spot develops, and the number of spots corresponds to the number of responding T-cells.
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ICS: After co-culture, a protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines within the T-cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD8 and intracellular cytokines (e.g., IFN-γ, TNF-α). The percentage of cytokine-producing CD8+ T-cells is determined by flow cytometry.
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Signaling Pathways and Experimental Workflows
TCR Signaling Pathway upon Recognition of Peptide-HLA-A*33:01
The binding of a T-cell receptor (TCR) on a CD8+ T-cell to a specific peptide presented by HLA-A*33:01 initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Experimental Workflow for Identification and Validation of HLA-A*33:01-restricted T-Cell Epitopes
This workflow outlines the key steps from the initial identification of potential peptide epitopes to their functional validation.
Structural Insights
As of late 2025, no experimentally determined crystal structure of HLA-A33:01 has been deposited in the Protein Data Bank (PDB). However, due to its high sequence homology with other HLA-A3 supertype members, homology modeling is a viable approach to gain structural insights. The crystal structure of the closely related allele, HLA-A03:01 (e.g., PDB ID: 3RL1), is commonly used as a template for building a three-dimensional model of the HLA-A33:01 peptide-binding groove.[2][12] These models are instrumental for molecular docking studies to predict how peptides and drugs, such as terbinafine, may interact with HLA-A33:01.[6]
Conclusion
HLA-A33:01 is a clinically significant HLA Class I allele with a dual role in conferring protection against a major infectious disease and predisposing individuals to adverse drug reactions and autoimmunity. Its function is intrinsically linked to the specific repertoire of peptides it presents to the immune system. Future research focusing on the comprehensive characterization of the HLA-A33:01 immunopeptidome in various disease contexts will be crucial for the development of targeted immunotherapies and for the prevention of adverse drug reactions. The methodologies and workflows described in this guide provide a framework for advancing our understanding of the pivotal role of HLA-A*33:01 in health and disease.
References
- 1. HLA-Modeler: Automated Homology Modeling of Human Leukocyte Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides [frontiersin.org]
- 3. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Epitope Database (IEDB) [iedb.org]
- 5. HLA-A major histocompatibility complex, class I, A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the peptide binding affinity changes in population-specific HLA repertoires to the SARS-CoV-2 variants Delta and Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA alleles and amino-acid signatures of the peptide-binding pockets of HLA molecules in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of HLA alleles with Plasmodium falciparum severity in Malian children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immune Epitope Database (IEDB) [iedb.org]
- 12. pnas.org [pnas.org]
